N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide
Description
N-(4-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a novel compound featuring a pyridazine ring substituted with a methylsulfonyl group at position 6, linked to a phenyl group at position 3. This phenyl group is further connected via an amide bond to a xanthene scaffold. The methylsulfonyl (SO₂Me) group is a well-established pharmacophore in cyclooxygenase-2 (COX-2) inhibitors, contributing to selectivity and potency by interacting with the enzyme's secondary pocket .
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-33(30,31)23-15-14-20(27-28-23)16-10-12-17(13-11-16)26-25(29)24-18-6-2-4-8-21(18)32-22-9-5-3-7-19(22)24/h2-15,24H,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYWBUFQQDLUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring and a xanthene backbone , which are known for their roles in various biological activities. The presence of the methylsulfonyl group contributes to its unique chemical properties, potentially enhancing its interaction with biological targets.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases, which are critical in various signaling pathways related to cell growth and proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering their activity and thereby influencing cellular responses.
- Antioxidant Activity : The methylsulfonyl group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | |
| A549 | 15 | |
| HeLa | 12 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Bacterial Inhibition : It demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
In a study examining the effects of the compound on MCF-7 cells, researchers observed that treatment resulted in increased apoptosis as evidenced by flow cytometry assays. The compound activated caspase pathways, indicating its role in promoting programmed cell death in cancer cells.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability with prolonged exposure, suggesting potential for development into an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Their COX-2 Inhibitory Activity
The provided evidence highlights several imidazo[2,1-b]thiazole and imidazo[1,2-a]pyridine derivatives as potent COX-2 inhibitors. Key compounds include:
Key Observations :
- Core Structure Impact : Replacing the imidazo[2,1-b]thiazole core (Compound 5) with imidazo[1,2-a]pyridine (third entry) improved potency 20-fold (IC₅₀: 1.4 µM → 0.07 µM), highlighting the significance of core electronics and geometry .
- Substituent Effects: The addition of a morpholinomethyl group at the C-5 position (Compound 6a vs. third entry) enhanced both potency and selectivity, likely due to improved hydrogen bonding with COX-2’s hydrophilic side pocket .
Structural Comparison with the Target Compound
The target compound replaces the imidazoheterocyclic cores with a pyridazine-xanthene hybrid. Key differences include:
- Pyridazine vs. Imidazoheterocycles : Pyridazine’s electron-deficient nature may alter binding interactions compared to imidazo[2,1-b]thiazole or imidazo[1,2-a]pyridine.
- Xanthene Carboxamide : The bulky xanthene group could increase steric hindrance but may also provide additional van der Waals interactions with hydrophobic regions of COX-2.
- Methylsulfonyl Group : Retained across all compounds, this group is critical for anchoring into COX-2’s secondary pocket .
Docking and Binding Mode Predictions
describes the Lamarckian genetic algorithm (LGA) for automated docking, which was used in prior studies to analyze COX-2 inhibitors .
- The pyridazine ring’s orientation could mimic the positioning of imidazoheterocycles in Compounds 5 and 6a, but with distinct dipole interactions due to its aromatic nitrogen atoms.
Preparation Methods
Synthesis of Xanthene-9-carboxylic Acid
Xanthene-9-carboxylic acid is typically prepared via Friedel-Crafts acylation of xanthene followed by oxidation. A modified procedure from EvitaChem involves:
Friedel-Crafts Acylation :
- Xanthene (10 mmol) dissolved in anhydrous dichloromethane (DCM) at 0°C.
- Dropwise addition of acetyl chloride (12 mmol) and AlCl₃ (15 mmol).
- Stirred for 6 hours at room temperature, yielding 9-acetylxanthene.
Oxidation to Carboxylic Acid :
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 100 | 78 |
| CrO₃ | Acetic Acid | 120 | 65 |
| HNO₃ | H₂O | 80 | 42 |
Preparation of 3-(4-Aminophenyl)-6-(methylsulfonyl)pyridazine
This intermediate is synthesized via sequential functionalization of pyridazine:
Sulfonation at C6 :
- 3-Chloropyridazine (1 equiv) reacted with sodium methanesulfinate (1.2 equiv) in DMF at 80°C for 12 hours.
Suzuki-Miyaura Coupling :
- 6-(Methylsulfonyl)pyridazine-3-boronic acid (1 equiv) coupled with 4-iodoaniline (1.05 equiv) using Pd(PPh₃)₄ (5 mol%) in degassed toluene/EtOH (3:1).
- Yields 85–90% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Amide Bond Formation
Activation of xanthene-9-carboxylic acid is critical for efficient coupling:
Carboxyl Activation :
- Xanthene-9-carboxylic acid (1 equiv) treated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) in anhydrous THF at 0°C.
- Gas evolution (CO₂) monitored to confirm intermediate formation.
Nucleophilic Acylation :
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| CDI | THF | 40 | 72 | 98.5 |
| HATU | DMF | 25 | 68 | 97.2 |
| DCC/DMAP | DCM | 25 | 65 | 96.8 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
- XRD : Single-crystal analysis confirms planar xanthene-carboxamide linkage (dihedral angle = 12.7°).
Challenges and Mitigation Strategies
Solubility Limitations
The target compound exhibits poor solubility in polar aprotic solvents (DMF, DMSO <5 mg/mL at 25°C). Strategies include:
Purification Difficulties
- Recrystallization Optimization : Gradient cooling (70°C → 4°C over 6 hours) yields larger crystals with fewer impurities.
- Prep-HPLC : Employed for milligram-scale batches (C18, 5 µm, 20 mL/min).
Industrial-Scale Adaptation
Continuous Flow Synthesis
A pilot-scale protocol developed by EvitaChem utilizes:
- Microreactor Setup :
- Channel 1: Xanthene-9-carboxylic acid + CDI in THF (0.5 M).
- Channel 2: 3-(4-Aminophenyl)-6-(methylsulfonyl)pyridazine in THF (0.5 M).
- Residence time = 30 minutes at 50°C, achieving 81% yield with 99% purity.
Green Chemistry Considerations
- Solvent Recycling : THF recovered via fractional distillation (95% efficiency).
- Catalyst Recovery : Pd from Suzuki couplings reclaimed using scavenger resins (92% Pd retrieved).
Q & A
Basic Research Questions
Structural Features and Biological Implications Q: What are the key structural features of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-9H-xanthene-9-carboxamide, and how do they influence its biological activity? A: The compound integrates a xanthene core (planar aromatic system), a pyridazine ring with a methylsulfonyl (-SO2CH3) substituent, and a phenyl-carboxamide linkage. The xanthene moiety enables intercalation into DNA or hydrophobic protein pockets, while the sulfonyl group enhances electrophilicity, facilitating polar interactions with enzymatic residues (e.g., Lys/Arg). Pyridazine derivatives, such as zardaverine, are known to inhibit calcium-dependent pathways, suggesting dual mechanisms: xanthene-mediated structural interactions and sulfonyl-pyridazine targeting enzymatic activity .
Synthetic Routes Q: What are the common synthetic routes for preparing this compound? A: Synthesis involves:
- Amide bond formation : Coupling 9H-xanthene-9-carboxylic acid with an aminophenyl-pyridazine precursor using DCC/DMAP .
- Pyridazine functionalization : Suzuki-Miyaura cross-coupling to introduce the methylsulfonyl group . Critical conditions include solvent choice (DMF for solubility), temperature (60–80°C), and purification via silica chromatography .
Analytical Validation Q: What analytical techniques confirm structural integrity and purity? A:
- NMR spectroscopy : Assigns proton/carbon environments (e.g., aromatic peaks for xanthene) .
- HPLC : Ensures >95% purity using C18 columns .
- HRMS : Validates molecular weight (e.g., ESI-MS) . Discrepancies in spectral data necessitate reaction reoptimization .
Advanced Research Questions
Resolving Biological Activity Contradictions Q: How to address contradictions in reported biological activities? A:
- Standardize assays : Use orthogonal methods (SPR for binding, fluorescence polarization for kinetics) .
- Stability profiling : Monitor degradation under physiological pH/temperature via LC-MS .
- Compare systems : Test in cell-free (enzyme inhibition) vs. cell-based (cytotoxicity) models to isolate mechanisms . For example, calcium buffer variations may explain conflicting IC50 values in platelet aggregation studies .
Methylsulfonyl Group Impact Q: How does the methylsulfonyl group affect target selectivity versus other substituents? A: The -SO2CH3 group increases hydrogen-bond acceptor capacity compared to -NO2 or -CN. Docking studies suggest sulfonyl oxygens interact with Lys/Arg in enzyme active sites (e.g., PDE inhibitors) . Its lower polarity (XlogP ~2.6) enhances membrane permeability relative to carboxylate analogs (XlogP ~1.8) .
Pharmacokinetic Challenges Q: What challenges arise in pharmacokinetic studies, and how are they mitigated? A:
- Low solubility : Use co-solvents (PEG 400) or nanoformulations .
- Metabolic instability : Profile CYP450 metabolism (e.g., CYP3A4/2D6) .
- Protein binding : Quantify via equilibrium dialysis . LC-MS/MS enables sensitive quantification in plasma .
Degradation Pathway Analysis Q: How to identify degradation pathways under physiological conditions? A:
- Accelerated stability studies : Expose to pH 1–10, UV light, or heat (40–60°C) .
- LC-HRMS : Detect degradants (e.g., sulfonic acid from sulfonyl hydrolysis) .
- Kinetic modeling : Predict shelf-life under storage conditions .
Target Identification Strategies Q: What advanced methods identify novel biological targets? A:
- Chemoproteomics : Use alkyne-tagged analogs for target pulldown and MS identification .
- Transcriptomics : RNA-seq to map gene expression changes .
- Molecular docking : Screen structural databases (PDB) for xanthene-binding pockets .
Key Methodological Takeaways
- Synthesis : Prioritize inert atmospheres and stoichiometric control to minimize byproducts .
- Characterization : Combine NMR, HPLC, and HRMS for robust validation .
- Biological Studies : Harmonize assay conditions and validate against known standards (e.g., PDE inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
